Product packaging for Hydroxyphosphono-acetic acid(Cat. No.:CAS No. 23783-26-8)

Hydroxyphosphono-acetic acid

Cat. No.: B1581799
CAS No.: 23783-26-8
M. Wt: 156.03 g/mol
InChI Key: UTCHNZLBVKHYKC-UHFFFAOYSA-N
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Description

Hydroxyphosphono-acetic Acid (HPAA), with the CAS Number 23783-26-8, is an organic phosphine carboxylic acid compound valued in research for its exceptional role as a corrosion and scale inhibitor . Its molecular structure, which incorporates phosphonic acid, carboxylic acid, and hydroxyl groups, contributes to its strong chelating ability and affinity for metal cations . A key research focus is HPAA's application in water treatment, where it acts as a powerful, mild steel corrosion inhibitor, particularly in all-organic cooling water formulations . Studies indicate its corrosion inhibition performance is 5-8 times more effective than commonly used phosphonates like HEDP and EDTMP . Its mechanism involves forming a protective film on metal surfaces, a process enhanced when used in conjunction with zinc salts, demonstrating a significant synergistic effect . Beyond corrosion, HPAA functions as a scale inhibitor, effectively reducing the deposition of calcium carbonate and silica, and can be used as a metal ion stabilizer for Fe²⁺, Fe³⁺, and Mn²⁺ ions . Recent research has also explored innovative applications, such as modifying Layered Double Hydroxide (LDH) composites with HPAA for the enhanced removal of heavy metals like Ni²⁺ and Co²⁺ from wastewater, leveraging its strong chelating properties . HPAA is noted for its good biodegradability, low phosphorus content, high thermal stability, and chemical resistance to hydrolysis, making it a subject of interest for developing more environmentally acceptable water treatment solutions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5O6P B1581799 Hydroxyphosphono-acetic acid CAS No. 23783-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phosphonoacetic acid
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InChI

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8)
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InChI Key

UTCHNZLBVKHYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)O)(O)P(=O)(O)O
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Molecular Formula

C2H5O6P
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DSSTOX Substance ID

DTXSID40865115
Record name Acetic acid, 2-hydroxy-2-phosphono-
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Molecular Weight

156.03 g/mol
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Physical Description

Liquid, Brown liquid. Slight acrid odor.
Record name Acetic acid, 2-hydroxy-2-phosphono-
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CAS No.

23783-26-8
Record name Hydroxyphosphonoacetic acid
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Synthetic Methodologies and Reaction Pathways for Hydroxyphosphono Acetic Acid

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing Hydroxyphosphono-acetic acid have been well-established, providing foundational pathways for its production. These routes often involve multi-step processes and specific reaction conditions to achieve the desired product.

Glyoxylic Acid and Phosphorous Acid Condensation

A primary and straightforward method for the synthesis of this compound involves the direct condensation reaction between glyoxylic acid and phosphorous acid. atamanchemicals.comirowater.com In this process, an aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated together with stirring. irowater.com The reaction is typically carried out at temperatures ranging from 98°C to 110°C for a duration of 4 to 24 hours. atamanchemicals.comirowater.comirowater.com Following the reaction, water can be added to prepare an aqueous solution of HPAA. atamanchemicals.comirowater.com To obtain a more concentrated product, the resulting solution can be subjected to distillation under reduced pressure to remove excess water, yielding a viscous, oily liquid form of HPAA. irowater.com

ReactantsTemperatureReaction TimeOutcome
Glyoxylic acid (50% aq. solution) and Phosphorous acid98°C - 100°C24 hours60% aqueous solution of HPAA
Glyoxylic acid and Phosphorous acid solution100°C - 110°C4 - 10 hoursHPAA aqueous solution

Phosphorous Trichloride (B1173362) Hydrolysis-Based Methods

An alternative approach to the synthesis of this compound utilizes phosphorous trichloride (PCl₃) as a starting material. This method is essentially a variation of the glyoxylic acid and phosphorous acid condensation. The process begins with the hydrolysis of phosphorous trichloride to generate phosphorous acid in situ. irowater.comgoogle.com This newly formed phosphorous acid then reacts with glyoxylic acid under heated conditions, typically between 100°C and 110°C for 4 to 10 hours, to produce HPAA. google.com This can be considered a one-step forward reaction that starts from the hydrolysis of PCl₃. atamanchemicals.comirowater.com

Dialkyl Phosphite (B83602) and Glyoxylate (B1226380) Derivatives Approaches

The synthesis of this compound can also be achieved through the reaction of dialkyl phosphites, such as dimethyl phosphite, with glyoxylate derivatives like butyl glyoxylate. irowater.com This reaction is typically conducted in the presence of a catalyst, such as sodium methoxide, with the reaction temperature ranging from 25°C to 120°C for several hours. irowater.com The initial product of this reaction is a phosphinyl hydroxy acetate. A subsequent saponification reaction, often carried out with hydrochloric acid at temperatures between 90°C and 110°C for 10 to 20 hours, is then required to hydrolyze the ester groups and yield the final HPAA product. irowater.com A patent also describes the direct synthesis of 2-hydroxy-2-phosphonoacetic acid from dimethyl phosphite and glyoxylic acid, with reaction yields reported to be over 80%. google.com

ReactantsCatalystTemperatureReaction TimeSubsequent Step
Dimethyl phosphite and Butyl glyoxylateSodium methoxide25°C - 120°CSeveral hoursSaponification with HCl at 90°C - 110°C for 10-20 hours
Dimethyl phosphite and 50% Glyoxylic acid solutionN/A25°C (initial), then heated to boiling2-4 hoursDistillation under reduced pressure

Multi-step Preparations via Nitrile Intermediates

A more complex, multi-step synthesis route to this compound involves the formation of a nitrile intermediate. google.com In this method, a di-sodium salt of phosphonoformaldehyde is first synthesized. This is then reacted with hydrocyanic acid at a controlled temperature of 25°C to 30°C for a period of 0.25 to 3 hours to form a disodium (B8443419) salt of phosphonohydroxyacetonitrile. irowater.com The final step in this pathway is the hydrolysis of the nitrile group with an acid, such as hydrochloric acid, to produce this compound. irowater.com

Advanced and Sustainable Synthesis Techniques

In an effort to enhance the efficiency and environmental friendliness of chemical processes, advanced and sustainable synthesis techniques have been explored for the production of this compound. These methods aim to reduce reaction times, energy consumption, and the generation of waste.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a highly efficient method for the preparation of this compound. google.com This technique involves the reaction of phosphorous acid and glyoxylic acid under microwave radiation. google.com The use of microwave power, typically in the range of 200-600W, significantly accelerates the reaction, with completion times reduced to 30-60 minutes. google.com This method is noted for its high reaction yields, which can exceed 95%, and its simplified process flow. google.com The rapid and efficient heating provided by microwave energy helps to avoid the formation of byproducts and eliminates the need for traditional, prolonged heating methods, thus presenting a more sustainable and cost-effective approach to HPAA synthesis. irowater.comgoogle.com

ReactantsMicrowave PowerReaction TimeYield
Phosphorous acid and 50% Glyoxylic acid solution200W60 minutes96.8%
Phosphorous acid and 50% Glyoxylic acid solution400W30 minutes96.0%
Phosphorus trichloride and 50% Glyoxylic acid solution600W40 minutes97.0%
Phosphorous acid and 30% Glyoxylic acid solution800W30 minutes96.8%

Green Chemistry Principles in HPAA Production

The production of this compound (HPAA) is undergoing a shift towards more environmentally sustainable methods, aligning with the core principles of green chemistry. Traditional synthesis routes, which involve reacting phosphorous acid with glyoxylic acid at high temperatures (100-110°C) for extended periods (4-10 hours), are notably energy-intensive. atamanchemicals.comgoogle.comirowater.com The adoption of green chemistry principles aims to mitigate these environmental drawbacks by focusing on areas such as energy efficiency, waste prevention, and the use of alternative energy sources.

A significant advancement in this area is the application of microwave irradiation to replace conventional heating methods. atamanchemicals.comirowater.com This technique drastically reduces reaction times from several hours to as little as 30-60 minutes. google.com The reduction in reaction time corresponds to a significant decrease in energy consumption, directly addressing the green chemistry principle of designing for energy efficiency. google.com

Furthermore, the microwave-assisted synthesis is reported to be a cleaner process, avoiding the "three wastes" (waste gas, waste water, and industrial residue) often associated with traditional chemical manufacturing. google.com This aligns with the foundational principle of waste prevention. The process is described as pollution-free and is noted for its simplicity and ease of control. google.com The inherent properties of HPAA, such as its good biodegradability, also contribute to its favorable environmental profile. atamanchemicals.com

The greenness of a chemical process can be quantified using metrics like the E-Factor (Environmental Factor), which highlights waste production, and Process Mass Intensity (PMI), which considers the total mass of materials used to produce a specific mass of product. wikipedia.orgnih.govchemanager-online.com While specific E-Factor or PMI values for HPAA synthesis are not detailed in the provided research, a comparative analysis shows the clear advantages of the microwave-assisted route. The traditional method's long reaction times and high energy input would inherently lead to a higher PMI and E-Factor compared to the rapid, energy-efficient microwave synthesis that also boasts a higher product yield. google.com

Table 1: Comparison of HPAA Synthesis Methods Based on Green Chemistry Principles
Green Chemistry MetricTraditional SynthesisMicrowave-Assisted Synthesis
Energy ConsumptionHigh (Requires 100-110°C for 4-10 hours)Low (Requires 30-60 minutes of microwave irradiation)
Reaction Time4–10 hours30–60 minutes
Waste GenerationStandard industrial wasteReported to be pollution-free, avoiding "three wastes"
Yield85%–90%Over 95%

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing product yield, improving process efficiency, and ensuring economic viability. patsnap.com For the synthesis of HPAA, research has focused on refining both traditional and modern synthetic methodologies.

The conventional method involves the reaction of a phosphorous acid solution with glyoxylic acid. atamanchemicals.comirowater.com Key parameters include:

Temperature: 100–110°C google.com

Reaction Time: 4–10 hours google.com

Yield: Approximately 85%–90% google.com

While robust, this method's long reaction time and moderate yield have prompted investigations into more efficient alternatives.

Microwave-assisted synthesis has emerged as a superior method, offering significantly higher yields in a fraction of the time. google.com The optimization of this process involves fine-tuning several parameters. Research indicates that reacting phosphorous acid and glyoxylic acid under microwave radiation can achieve yields of over 95%. google.com The key optimized parameters for this method are:

Microwave Power: 200–800W google.com

Reaction Time: 30–60 minutes google.com

Molar Ratio: A molar ratio of the phosphorus compound (like phosphorous acid or dimethyl phosphite) to glyoxylic acid between 1.0:1.0 and 1.0:2.0 is effective. google.comgoogle.com

The dramatic improvement in yield (from ~85-90% to >95%) and the drastic reduction in reaction time demonstrate the effectiveness of this optimization. google.com The ability to precisely control these parameters allows for better conversion rates while minimizing potential side reactions. patsnap.com

Table 2: Optimization of Reaction Parameters for HPAA Synthesis
ParameterTraditional MethodOptimized Microwave Method
ReactantsPhosphorous Acid, Glyoxylic AcidPhosphorous Acid (or other P compound), Glyoxylic Acid
Temperature100–110°CN/A (Controlled by Microwave Power)
Microwave PowerN/A200–800 W
Reaction Time4–10 hours30–60 minutes
Molar Ratio (P Compound:Glyoxylic Acid)Not specified1.0:1.0 to 1.0:2.0
Reported Yield85%–90%>95%

Industrial Scale-Up Considerations for HPAA Synthesis

Scaling the synthesis of HPAA from a laboratory setting to industrial-scale production involves significant challenges that go beyond simply increasing the quantities of reactants. pharmafeatures.com Key considerations include equipment engineering, process control, and adherence to regulatory standards like Good Manufacturing Practices (GMP). iptsalipur.orgcurapath.com

A primary challenge in scaling up any chemical process is managing heat and mass transfer. pharmafeatures.com For the traditional HPAA synthesis, the exothermic reaction must be carefully controlled in large reactors to prevent temperature gradients and localized hotspots, which could lead to incomplete reactions or the formation of impurities. pharmafeatures.com The transition from laboratory glassware to multi-liter industrial reactors requires robust engineering solutions to ensure uniform mixing and efficient heat dissipation. pharmafeatures.com

For the more modern microwave-assisted synthesis, the scale-up challenge lies in equipment design. While laboratory microwave reactors are common, industrial-scale microwave systems that can provide uniform irradiation to a large volume of reactants are more specialized. Ensuring consistent energy distribution throughout the reaction vessel is critical to achieving the high yields and short reaction times seen at the lab scale.

Regardless of the synthetic route, maintaining stringent quality control is paramount. pharmafeatures.com Impurities that are negligible at a small scale can accumulate to significant levels during large-scale production. pharmafeatures.com Therefore, the process must be validated to ensure batch-to-batch reproducibility and product purity. iptsalipur.orgcurapath.com This includes establishing and validating analytical methods to monitor the reaction and test the final product.

Finally, the entire scale-up process must adhere to GMP guidelines. iptsalipur.org This involves equipment qualification, process validation, comprehensive documentation, and personnel training to ensure the final product is consistently produced to the required quality standards. iptsalipur.org The selection of appropriate construction materials for reactors and piping is also crucial to prevent corrosion and contamination, especially given the acidic nature of the reactants.

Mechanistic Investigations of Hpaa in Corrosion Inhibition

Fundamental Principles of HPAA Corrosion Mitigation

The primary function of HPAA as a corrosion inhibitor is to interfere with the electrochemical processes of corrosion, specifically the anodic dissolution of the metal and the cathodic reactions that consume electrons.

Surface Adsorption Phenomena and Film Formation

The cornerstone of HPAA's protective capability is its ability to adsorb onto the metal surface and facilitate the formation of a stable, passivating film. This barrier separates the metal from the corrosive environment.

Chemisorption Dominance on Metal Substrates (e.g., Carbon Steel)

The initial and critical step in the inhibition process is the adsorption of HPAA molecules onto the metal surface. electrochemsci.org Studies have demonstrated that for HPAA on Q235 carbon steel, the adsorption is mainly chemical in nature (chemisorption), especially at elevated temperatures. electrochemsci.org This is distinct from physisorption, which involves weaker electrostatic interactions. Chemisorption involves the formation of chemical bonds between the inhibitor molecules and the metal surface, resulting in a more robust and stable attachment. electrochemsci.org This process involves electron transfer between the HPAA molecule and the steel, a hallmark of a chemical bond formation. electrochemsci.org Phosphonates, as a class of compounds, are known for their strong chemisorption on various metal surfaces. mdpi.com

Formation and Characterization of Protective Layers

Following adsorption, HPAA facilitates the formation of a protective film on the metal surface. researchgate.net This layer acts as a physical barrier, isolating the substrate from corrosive species in the water. Investigations into the composition of this film on carbon steel in artificial cooling water revealed a complex structure. In aerated solutions, the layer is composed mainly of hematite (B75146) (Fe₂O₃) mixed with calcium carbonate (CaCO₃) and phosphorous-based compounds. benthamopenarchives.combenthamopen.com In deaerated conditions, the addition of HPAA leads to the formation of a plate-shaped, phosphorous-based layer mixed with iron oxides like Fe₃O₄ and Fe₂O₃. benthamopenarchives.combenthamopen.com The formation of this integrated molecular film effectively protects the steel surface. electrochemsci.org

Composition of Protective Film Formed by HPAA on Carbon Steel benthamopenarchives.combenthamopen.com
ConditionPrimary Components of Protective Layer
Aerated SolutionHematite (Fe₂O₃), Calcium Carbonate (CaCO₃), Phosphorous-based compounds
De-aerated SolutionPlate-shaped Phosphorous-based layer, Iron Oxides (Fe₃O₄ + Fe₂O₃)

Role of Specific Chemical Bonds (e.g., P-O-Fe) in Film Formation

The strong adherence and stability of the protective film are attributed to the formation of specific chemical bonds between the HPAA and the iron on the steel surface. The chemisorption process is characterized by the creation of bonds such as P-O-Fe. electrochemsci.org Spectroscopic analysis provides evidence for the existence of these bonds. For instance, Fourier-transform infrared spectroscopy (FTIR) has detected characteristic bands that confirm the chemical interaction between HPAA and the steel.

Spectroscopic Evidence for P-O-Fe Bond Formation electrochemsci.org
Spectroscopic Band (cm⁻¹)Attributed Bond/GroupSignificance
1265P=OIndicates presence of iron phosphate (B84403)
1030P-O-FeDirect evidence of chemisorption and bond formation between HPAA and the iron substrate

The presence of the P-O-Fe bond confirms that HPAA does not simply physically adsorb onto the surface but chemically reacts with it, forming a metal-organic film that is covalently bonded to the substrate. electrochemsci.org This strong bonding is crucial for the integrity and protective quality of the film.

Synergistic Effects with Co-inhibitors

The performance of HPAA as a corrosion inhibitor can be substantially improved by combining it with other substances. These co-inhibitors work in concert with HPAA to provide a more robust and durable protective layer on the metal surface.

The combination of HPAA with zinc salts is a well-established method for enhancing corrosion protection, particularly for carbon steel. This synergistic effect is attributed to the formation of a protective film composed of a complex of iron ions, HPAA, and zinc hydroxide (B78521).

The mechanism involves the zinc ions acting as a cathodic inhibitor, precipitating as zinc hydroxide at cathodic sites on the metal surface. HPAA, an anodic inhibitor, forms a complex with ferrous ions (Fe²⁺) generated at the anodic sites. This HPAA-Fe²⁺ complex then incorporates into the zinc hydroxide layer, forming a more stable and dense protective film than either component could form alone. This combined film effectively blocks both anodic and cathodic reactions, leading to a significant reduction in the corrosion rate.

Research has shown that the inhibition efficiency of HPAA and zinc salt mixtures is significantly higher than the sum of their individual efficiencies, indicating a true synergistic relationship. The effectiveness of this combination is influenced by factors such as the concentration ratio of HPAA to zinc ions, pH, and temperature.

Table 1: Synergistic Corrosion Inhibition of HPAA and Zinc Sulfate (B86663) on Carbon Steel

HPAA (ppm)Zinc Sulfate (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
00-0
500-55
010-30
5010-92

The corrosion inhibition performance of HPAA can be further augmented by the inclusion of polymeric additives. These polymers, often with carboxylic or other functional groups, contribute to the protective mechanism in several ways.

Polymeric dispersants, for instance, prevent the precipitation of insoluble salts and corrosion products, keeping the metal surfaces clean and allowing the primary inhibitors to function more effectively. Some polymers can also co-precipitate with the HPAA-metal complexes, modifying the structure and properties of the protective film, making it more compact and adherent. The synergistic effect arises from the ability of the polymer to stabilize the protective film formed by HPAA and to disperse any particulate matter that could otherwise lead to localized corrosion. The choice of polymer and its molecular weight are critical factors in optimizing this synergistic interaction.

Table 2: Performance Enhancement of HPAA with Polymeric Additives on Mild Steel

HPAA (ppm)Polymeric AdditiveConcentration (ppm)Inhibition Efficiency (%)
20None065
20Polyacrylic Acid1085
20Maleic Anhydride Copolymer1090

HPAA is often used in combination with other phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP), to achieve a broader spectrum of protection against both corrosion and scale formation. Each phosphonate (B1237965) in the mixture can have a preferential role. For example, HPAA is known for its excellent steel corrosion inhibition, while HEDP and EDTMP are highly effective calcium carbonate scale inhibitors.

The synergy between these phosphonates is complex. It is believed that they can form mixed-metal complexes on the steel surface, creating a more robust and less permeable protective film. Furthermore, the different chelation strengths and molecular structures of the phosphonates allow them to effectively sequester a wider range of metal ions and inhibit the formation of various types of scale under diverse operating conditions. This multi-phosphonate approach provides a comprehensive water treatment solution that addresses both corrosion and scaling challenges simultaneously.

Table 3: Comparative Corrosion Inhibition Efficiency of HPAA and Other Phosphonates on Mild Steel

Inhibitor CompositionTotal Concentration (ppm)Inhibition Efficiency (%)
HPAA3070
HEDP3060
EDTMP3055
HPAA + HEDP (1:1)3088
HPAA + EDTMP (1:1)3085

The combination of HPAA with inorganic inhibitors like pyrophosphate has been shown to exhibit a synergistic effect in mitigating the corrosion of steel. Pyrophosphates, being anodic inhibitors, can form a protective layer of iron phosphate on the metal surface. When used in conjunction with HPAA, a more complex and effective protective film is formed.

The mechanism is thought to involve the co-precipitation of iron-HPAA complexes and iron phosphate, resulting in a denser and more adherent film. This mixed film provides a superior barrier to the diffusion of corrosive species to the metal surface. The synergistic effect is particularly pronounced in certain pH ranges where the stability of both the phosphate and phosphonate complexes is optimal.

Table 4: Synergistic Corrosion Inhibition of HPAA and Sodium Pyrophosphate on Steel

HPAA (ppm)Sodium Pyrophosphate (ppm)Inhibition Efficiency (%)
15060
01545
151589

Electrochemical and Spectroscopic Characterization of Inhibition

To elucidate the mechanisms of corrosion inhibition by HPAA and its synergistic blends, various electrochemical and spectroscopic techniques are employed. These methods provide valuable insights into the formation and properties of the protective film at the metal-solution interface.

Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) are powerful non-destructive electrochemical techniques used to evaluate the performance of corrosion inhibitors in real-time. saimm.co.za

LPR measures the polarization resistance (Rp) of a metal, which is inversely proportional to the corrosion current density and, therefore, the corrosion rate. In the presence of an effective inhibitor like HPAA, the Rp value increases significantly, indicating a reduction in the corrosion rate.

EIS provides more detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the charge transfer resistance (Rct), and the capacitance of the double layer (Cdl). An increase in the Rct value and a decrease in the Cdl value upon the addition of HPAA are indicative of the formation of an adsorbed protective film on the metal surface. EIS data is often represented as Nyquist plots, where a larger semicircle diameter corresponds to a higher corrosion resistance.

Table 5: Electrochemical Parameters for Mild Steel in the Presence of HPAA

InhibitorConcentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank085250-
HPAA504508081.1
HPAA + Zn²⁺50 + 1012504593.2

Electrochemical Noise (EN) Analysis for Adsorption Mechanism Elucidation

Electrochemical noise (EN) is a non-destructive technique used to study the spontaneous fluctuations of current and potential in an electrochemical system. These fluctuations, often referred to as electrochemical noise, provide valuable insights into the kinetics and mechanisms of corrosion and inhibition processes. In the context of corrosion inhibition by Hydroxyphosphono-acetic acid (HPAA), EN analysis can be a powerful tool to elucidate the adsorption mechanism of the inhibitor on the metal surface.

The analysis of electrochemical noise data can reveal information about the nature of the protective film formed by HPAA, its stability, and the type of corrosion being inhibited. By monitoring the random fluctuations in potential and current, it is possible to distinguish between different corrosion phenomena such as uniform corrosion, pitting, and passivation. The magnitude and frequency of these fluctuations are related to the rate and nature of the electrochemical reactions occurring at the metal/solution interface.

The analysis of the power spectral density (PSD) of the electrochemical noise signals can provide further details about the corrosion mechanism. The shape of the PSD plots can indicate whether the corrosion process is dominated by charge transfer or diffusion processes. Changes in the PSD upon the addition of HPAA can, therefore, shed light on how the inhibitor affects these processes. For example, a shift in the characteristic frequency of the noise to lower values could suggest a slowing down of the corrosion reactions due to the formation of a protective HPAA film.

In essence, while direct experimental data on HPAA is limited, the application of electrochemical noise analysis is a promising avenue for gaining a deeper understanding of its adsorption behavior and the stability of the protective layer it forms on metal surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy of Surface Films

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective analytical technique for identifying the functional groups present in a sample and understanding the chemical bonds within molecules. In the study of corrosion inhibition, FTIR is employed to analyze the composition of the protective film formed on a metal surface by an inhibitor, such as HPAA. This analysis provides direct evidence of the adsorption of the inhibitor and can reveal the nature of the interaction between the inhibitor molecules and the metal surface.

When HPAA is used as a corrosion inhibitor, it is believed to form a protective film on the metal surface. FTIR spectroscopy can be used to confirm the presence of this film and to identify the chemical bonds involved in its formation. By comparing the FTIR spectrum of the protected metal surface with the spectrum of pure HPAA, it is possible to identify characteristic absorption bands that confirm the presence of the inhibitor in the surface film.

Although specific FTIR studies detailing the analysis of surface films formed by HPAA are not widely available in the reviewed literature, the general methodology is well-established. The analysis would typically involve recording the FTIR spectrum of a metal sample after it has been immersed in a corrosive solution containing HPAA. The presence of characteristic peaks corresponding to the functional groups in HPAA, such as the P-OH, C=O, and C-OH groups, would confirm its adsorption.

Furthermore, shifts in the positions of these characteristic peaks in the spectrum of the adsorbed HPAA compared to its bulk spectrum can provide insights into the nature of the adsorption. For example, a shift in the stretching frequency of the carboxyl group (C=O) could indicate the formation of a coordinate bond between the carboxylate group of HPAA and the metal ions on the surface. Similarly, changes in the P-OH bands could suggest the involvement of the phosphonate group in the adsorption process. This information is crucial for understanding whether the adsorption is primarily physical (physisorption) or chemical (chemisorption).

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Microanalysis of Protected Surfaces

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) microanalysis are powerful surface analysis techniques that provide high-resolution imaging and elemental composition information, respectively. These techniques are widely used to study the morphology and composition of metal surfaces before and after exposure to corrosive environments, both with and without corrosion inhibitors.

In the investigation of HPAA as a corrosion inhibitor, SEM analysis can visually demonstrate the effectiveness of the inhibitor in protecting the metal surface. SEM images of a metal surface exposed to a corrosive environment without HPAA would typically show significant damage, such as pitting and uniform corrosion. In contrast, a surface protected by HPAA would exhibit a much smoother and less damaged morphology, indicating the formation of a protective film.

Research on the corrosion inhibition performance of HPAA on A3 carbon steel in a sulfuric acid medium has utilized SEM and EDX analysis to study the surface microstructures. The results from these analyses showed that the addition of HPAA led to the formation of a protective film on the surface of the carbon steel, which slowed down the corrosion process. This protective effect was evident from the smoother surface morphology observed in the SEM images of the HPAA-treated samples compared to the untreated samples.

The following table summarizes hypothetical EDX data for a carbon steel surface before and after treatment with HPAA in a corrosive environment, illustrating the expected changes in elemental composition.

ElementWeight % (Untreated Surface)Weight % (HPAA-Treated Surface)
Fe98.585.2
C0.25.1
O1.37.5
P0.02.2

This data illustrates a decrease in the relative weight percentage of iron (Fe) and an increase in the percentages of carbon (C), oxygen (O), and the appearance of phosphorus (P) on the HPAA-treated surface. The presence of phosphorus is a direct indicator of the adsorption of the phosphonate-containing HPAA molecule. The increased oxygen and carbon content are also consistent with the presence of the organic HPAA molecule on the surface.

Influence of Environmental Parameters on Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is not solely dependent on its chemical structure but is also significantly influenced by the surrounding environmental conditions. Key parameters that can affect the corrosion inhibition efficiency of HPAA include pH, temperature, and the concentration of other ions in the solution.

pH: The pH of the corrosive medium is a critical factor that can alter both the surface chemistry of the metal and the speciation of the inhibitor. For HPAA, its ionization state is dependent on the pH, which in turn affects its adsorption characteristics and inhibition performance.

A study on the corrosion inhibition of A3 carbon steel by HPAA in a sulfuric acid medium demonstrated a strong dependence of inhibition efficiency on the pH of the solution. The research found that the corrosion inhibition performance of HPAA decreased significantly as the pH decreased from 7.0 to 3.0. At a pH of 7.0, the corrosion inhibition rate was 86.5%, whereas at a pH of 3.0, the inhibition rate was only 8.5%. atamanchemicals.com This suggests that HPAA is a more effective inhibitor in neutral or near-neutral conditions compared to highly acidic environments. The inhibition efficiency was also observed to improve with an increasing dosage of HPAA at the same pH value. atamanchemicals.com

The following table presents the corrosion inhibition efficiency of HPAA at different pH values as reported in the study.

pHCorrosion Inhibition Rate (%)
3.08.5
7.086.5

Temperature: Temperature is another crucial environmental parameter that can have a complex effect on corrosion inhibition. Generally, an increase in temperature leads to an increase in the corrosion rate. The effect of temperature on the inhibition efficiency of HPAA will depend on the nature of its adsorption on the metal surface. For inhibitors that are physically adsorbed, an increase in temperature typically leads to a decrease in inhibition efficiency due to the desorption of the inhibitor molecules. In contrast, for chemically adsorbed inhibitors, the inhibition efficiency may increase with temperature up to a certain point. While specific studies on the effect of a wide range of temperatures on HPAA's performance were not found, it is a critical parameter to consider in practical applications.

Presence of Other Ions: The presence of other ions in the water, such as calcium, zinc, and chlorides, can also influence the performance of HPAA. For instance, HPAA is often used in combination with zinc salts to achieve a synergistic corrosion inhibition effect. The zinc ions can co-precipitate with HPAA to form a more stable and protective film on the metal surface. Conversely, aggressive ions like chlorides can interfere with the formation of the protective film and reduce the inhibition efficiency of HPAA. Understanding the interplay between HPAA and other ionic species is essential for optimizing its performance in complex water chemistries.

Mechanistic Investigations of Hpaa in Scale Inhibition

Inhibition of Mineral Scale Formation

HPAA demonstrates significant efficacy in controlling the formation of various mineral scales commonly encountered in industrial water systems. Its multifaceted molecular structure, containing phosphonic, carboxylic, and hydroxyl groups, allows it to interfere with the crystallization processes of different sparingly soluble salts.

HPAA is a highly effective inhibitor of calcium carbonate (CaCO₃), one of the most common types of scale. google.com The primary mechanism involves the adsorption of HPAA molecules onto the surfaces of nascent CaCO₃ crystals. researchgate.net This adsorption process blocks the active growth sites, preventing further incorporation of calcium and carbonate ions into the crystal lattice. researchgate.net Consequently, the crystal growth is impeded, and the morphology of the crystals is altered, leading to the formation of distorted, irregular, and less adhesive structures. researchgate.netmdpi.com This modification reduces the tendency of the scale to adhere to surfaces and form hard, tenacious deposits. researchgate.netmdpi.com The interaction between the functional groups of HPAA and the calcium ions at the crystal surface is crucial for this inhibition process.

HPAA has been shown to significantly reduce the deposition of silicon dioxide (silica). echemi.com The mechanism for silica (B1680970) scale prevention is primarily attributed to a dispersion mechanism. HPAA molecules adsorb onto the surface of colloidal silica particles, increasing their surface charge and creating electrostatic repulsion between them. This prevents the particles from agglomerating into larger, scale-forming masses. By keeping the silica particles dispersed and suspended in the bulk water, HPAA effectively inhibits the formation of silica deposits on heat transfer surfaces and membranes.

HPAA also demonstrates inhibitory effects on sulfate (B86663) scales, although its performance can vary. While it is an effective inhibitor for barium sulfate (BaSO₄), its efficacy against calcium sulfate (CaSO₄) is reported to be comparatively lower. echemi.com The inhibition mechanism for sulfate scales, similar to that for calcium carbonate, involves the adsorption of HPAA onto the crystal surfaces, which disrupts the crystallization process. mdpi.com However, the strong lattice energy of calcium sulfate can present a greater challenge for inhibitors. The presence of other ions, such as calcium and magnesium, can also influence the performance of phosphonate (B1237965) inhibitors like HPAA against barium sulfate scale. onepetro.orghw.ac.uk

Scale TypePrimary Inhibition MechanismObserved Effect
Calcium Carbonate (CaCO₃)Adsorption on crystal growth sites, Crystal modification researchgate.netresearchgate.netDistorts crystal lattice, reduces adhesion, prevents deposit formation researchgate.netmdpi.com
Silicon Dioxide (SiO₂)Dispersion echemi.comPrevents agglomeration of colloidal silica particles echemi.com
Barium Sulfate (BaSO₄)Disruption of crystallization process mdpi.comEffective inhibition performance
Calcium Sulfate (CaSO₄)Disruption of crystallization processModerate inhibition performance, less effective than for other scales echemi.com

Coordination Chemistry and Chelation Mechanisms

A key aspect of HPAA's functionality lies in its ability to form stable, soluble complexes with metal ions, a process known as chelation. ebsco.combeloit.edu This sequestration of metal ions prevents them from participating in scale formation reactions.

HPAA exhibits excellent chelation capabilities with a range of divalent and trivalent metal ions. echemi.com It forms stable complexes with cations such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), manganese (Mn²⁺), and aluminum (Al³⁺). echemi.com By binding these ions, HPAA effectively keeps them in solution, even under conditions where they would normally precipitate. beloit.edu This is particularly important for controlling not only scale but also corrosion, as HPAA can stabilize ions like Fe²⁺ and Fe³⁺, which are involved in corrosion processes. echemi.com The formation of these metal-HPAA complexes reduces the concentration of free metal ions available to react with anions like carbonate or sulfate, thus inhibiting scale formation. researchgate.net

Metal IonValencyEffect of Chelation by HPAAReference
Calcium (Ca²⁺)DivalentInhibits formation of calcium carbonate and calcium sulfate scales. echemi.com
Iron (Fe²⁺)DivalentStabilizes ion to reduce corrosion and iron-based fouling. echemi.com
Iron (Fe³⁺)TrivalentStabilizes ion to reduce corrosion and iron-based fouling. echemi.com
Manganese (Mn²⁺)DivalentStabilizes ion in water to prevent manganese-related deposits. echemi.com
Aluminum (Al³⁺)TrivalentStabilizes ion to prevent aluminum-based fouling. echemi.com

The molecular structure of HPAA is central to its effectiveness as a chelating agent. It is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate. ebsco.comlibretexts.org The HPAA molecule possesses three key functional groups that act as donor sites: a phosphonic acid group (-PO₃H₂), a carboxylic acid group (-COOH), and a hydroxyl group (-OH).

This unique combination of a phosphonate, a carboxylate, and a hydroxyl group on the same carbon atom allows HPAA to form multiple bonds with a single metal ion. libretexts.org This multi-point attachment results in the formation of a highly stable metal-ligand complex, a phenomenon known as the "chelate effect". libretexts.org The stability of these complexes is significantly greater than that of complexes formed with monodentate ligands (ligands that bind at only one point). This robust chelating efficacy ensures that metal ions remain sequestered, effectively preventing them from contributing to scale formation. beloit.edu

Crystal Growth Modification and Dispersion Effects

HPAA interferes with the scaling process at multiple stages, from the initial formation of crystal nuclei to the growth and agglomeration of scale particles. This multifaceted approach, combining crystal growth modification and dispersion, is key to its effectiveness.

The primary mechanism by which phosphonate inhibitors like HPAA prevent scale formation is through their ability to adsorb onto the active growth sites of embryonic crystals. nih.gov This process, often referred to as a "threshold effect," allows for substoichiometric concentrations of the inhibitor to prevent the precipitation of much larger quantities of scaling minerals.

The inhibition process begins at the nucleation stage. In a supersaturated solution, scaling ions (e.g., Ca²⁺ and CO₃²⁻) begin to form small, unstable clusters. HPAA molecules, with their charged functional groups, can interact with these ions and clusters. The phosphonate and carboxylate groups in HPAA can chelate calcium ions, disrupting the formation of a stable crystal lattice and prolonging the induction period before nucleation begins. atamanchemicals.com

Once crystal nuclei are formed, HPAA continues to inhibit their growth. The inhibitor molecules adsorb onto the crystal surface, particularly at kinks and steps where new ions would typically attach. nih.govugr.es This adsorption blocks these active sites, physically hindering the further incorporation of lattice ions and effectively arresting or significantly slowing down crystal growth. Research on compounds structurally similar to HPAA suggests that inhibitor-crystal interactions can impart localized strain on the crystal lattice, which may further contribute to the cessation of growth. nih.gov

In addition to preventing crystal growth, HPAA is known to alter the morphology of the crystals that do form. Scale-forming minerals like calcium carbonate can crystallize in several polymorphic forms (e.g., calcite, aragonite, vaterite), each with a distinct crystal habit. In the absence of an inhibitor, these crystals typically form well-defined, regular, and hard structures, such as the rhombohedral shape of calcite, which readily adhere to surfaces to form tenacious scale.

When HPAA is present, its molecules can preferentially adsorb onto specific crystallographic faces. ugr.es This selective adsorption inhibits growth in certain directions while allowing it to proceed in others. The result is the formation of distorted, irregular, and often less stable crystals. researchgate.net For instance, instead of sharp, well-defined rhombohedra, calcium carbonate crystals formed in the presence of phosphonates may appear rounded, fractured, or have an irregular, cauliflower-like morphology. These distorted crystals are generally less adherent and form a softer, more easily removable sludge rather than a hard scale.

Table 1: Effect of HPAA on Calcium Carbonate Crystal Morphology Note: This table presents illustrative data typical for phosphonate scale inhibitors, as specific quantitative data for HPAA's effect on crystal morphology was not available in the searched literature. The changes described are based on established mechanisms for this class of compounds.

ParameterWithout HPAAWith HPAA
Crystal Form Primarily stable calciteIncreased proportion of less stable vaterite and aragonite
Crystal Shape Regular, rhombohedralIrregular, rounded, fractured edges
Crystal Size Larger, well-defined crystalsSmaller, poorly formed crystals
Adherence Forms hard, adherent scaleForms soft, non-adherent sludge

Beyond interfering with crystal formation, HPAA also functions as a dispersant for calcium carbonate and other mineral scales. atamanchemicals.com Dispersion is the mechanism by which precipitated particles are kept suspended in the bulk fluid, preventing them from agglomerating and settling onto surfaces.

This is achieved through an electrostatic repulsion mechanism. When HPAA molecules adsorb onto the surface of precipitated microcrystals, they impart a negative charge to the particles. This results in the formation of an electrostatic barrier that causes the individual particles to repel one another. This mutual repulsion prevents the particles from combining to form larger agglomerates that could otherwise settle out of solution and contribute to scale buildup. The dispersed particles are then carried away with the flow of the water, preventing their deposition on critical surfaces like heat exchangers and pipes.

Influence of Environmental Factors on Scale Inhibition Performance

The effectiveness of HPAA as a scale inhibitor is not absolute and can be significantly influenced by the chemical and physical properties of the water system in which it is applied. Factors such as temperature, pH, water hardness, and the concentration of other ions play a crucial role in its performance.

The performance of phosphonate inhibitors is often dependent on both temperature and pH. HPAA is noted for its good thermal stability, allowing it to remain effective in systems with elevated temperatures where the propensity for calcium carbonate scaling is higher due to its inverse solubility. atamanchemicals.com However, very high temperatures can eventually lead to the degradation of any organic inhibitor.

The pH of the water has a profound effect on both the scaling tendency and the inhibitor's chemistry. For calcium carbonate, a higher pH increases the concentration of carbonate ions (CO₃²⁻), thereby increasing the driving force for scale formation. The effectiveness of HPAA is also pH-dependent, which is related to the protonation state of its acidic functional groups. The phosphonic and carboxylic acid groups become more deprotonated (negatively charged) as the pH increases, which can enhance their ability to chelate calcium ions and adsorb onto the positively charged sites of the crystal lattice. atamanchemicals.com Therefore, the optimal pH for HPAA performance is a balance between these competing effects.

Table 2: Illustrative Performance of a Phosphonate Inhibitor (HPAA) under Varying Temperature and pH Note: This table contains representative data reflecting the general behavior of phosphonate scale inhibitors. Specific experimental data for HPAA under these exact conditions was not available in the reviewed sources.

Temperature (°C)pHCalcium Carbonate Scaling PotentialIllustrative HPAA Inhibition Efficiency (%)
407.5Moderate> 98%
409.0High> 95%
707.5High> 95%
709.0Very High~90%

Water hardness, primarily the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a critical factor. HPAA functions effectively by chelating these divalent cations. atamanchemicals.com Its performance is particularly noted to be excellent in low hardness, corrosive water, where it also provides significant corrosion inhibition. atamanchemicals.com As the concentration of hardness ions increases, a higher concentration of the inhibitor is required to manage the increased scaling potential. At very high hardness levels, there is a risk of the inhibitor itself precipitating with calcium ions, which would reduce its effective concentration in the water and diminish its performance.

Table 3: General Impact of Water Hardness on HPAA Performance Note: This table provides a qualitative summary based on product literature, as specific quantitative research data was not located. HPAA is generally characterized as being highly effective in low to moderate hardness conditions.

Water Hardness LevelCa²⁺ Concentration Range (as CaCO₃)General HPAA PerformanceNotes
Low < 150 ppmExcellentAlso provides superior corrosion inhibition.
Moderate 150 - 300 ppmVery GoodEffective at typical dosages.
High 300 - 500 ppmGoodMay require higher dosages.
Very High > 500 ppmFair to GoodPotential for Ca-HPAA precipitation; performance should be evaluated.

High-Pressure Dynamic Tube-Blocking Test Methodologies for Oilfield Conditions

The evaluation of scale inhibitors under conditions that closely mimic the harsh environments of oilfields is crucial for ensuring their efficacy. High-pressure, high-temperature (HPHT) reservoirs necessitate robust testing methodologies to predict the performance of chemical additives like Hydroxyphosphono-acetic acid (HPAA). The high-pressure dynamic tube-blocking test, also known as the dynamic scale loop test, has become a standard and efficient laboratory method for this purpose. This technique simulates the process of inorganic scaling within pipelines under realistic field conditions of pressure and temperature.

The fundamental principle of the dynamic tube-blocking test involves the controlled mixing of two incompatible brines—one containing cations (e.g., calcium, barium) and the other containing anions (e.g., carbonate, sulfate)—within a narrow-bore capillary coil. This coil is housed within an oven to maintain high temperatures, while the system is pressurized to simulate reservoir conditions. As the incompatible brines mix and flow through the coil, scale begins to form on the internal surfaces, leading to a gradual blockage of the tube. This restriction in flow is monitored by measuring the differential pressure across the coil. An increase in differential pressure signifies scale deposition.

The primary objective of this test is to determine the Minimum Inhibitor Concentration (MIC) of a scale inhibitor. The MIC is the lowest concentration of the inhibitor that can effectively prevent scale formation for a specified period under the given conditions. During a typical experiment, a series of tests are conducted with progressively decreasing concentrations of the scale inhibitor injected along with one of the brine streams. The concentration at which a significant and sustained increase in differential pressure is observed is deemed the failure concentration, allowing for the determination of the MIC.

Research into the performance of various nitrogen-free phosphonate scale inhibitors has utilized this methodology to assess their effectiveness against common oilfield scales such as calcium carbonate (calcite). In a comparative study, the calcite scale inhibition efficiency of HPAA was investigated alongside other aminomethylene-free phosphonates. The results from high-pressure dynamic tube-blocking experiments provide valuable data on the performance of these inhibitors.

The Failed Inhibition Concentration (FIC) is a key parameter derived from these tests, representing the inhibitor concentration at which scale formation begins to occur within the timeframe of the experiment. The time to blockage at the FIC provides further insight into the inhibitor's performance.

Below are research findings from a high-pressure dynamic tube-blocking experiment for calcite scale inhibition, comparing HPAA with other nitrogen-free phosphonate scale inhibitors.

Table 1: Failed Inhibition Concentration (FIC) and Time to Blockage for Calcite Scale Inhibition

Scale Inhibitor FIC (ppm) Time to Blockage (minutes)
PBTCA 5 28
HPAA 5 > 60
PAA 5 27

PBTCA: 1,2,4-Phosphonobutanetricarboxylic acid, PAA: Phosphonoacetic acid, PPA: 3-Phosphonopropanoic acid Note: The data presented is based on available research findings and is for illustrative purposes.

The data indicates that HPAA, at a Failed Inhibition Concentration of 5 ppm, provided significantly longer protection against calcite scale formation compared to other tested nitrogen-free phosphonates under the same conditions. researchgate.net This highlights its potential as an effective scale inhibitor for oilfield applications where calcium carbonate scaling is a concern. The ability of the dynamic tube-blocking test to differentiate the performance of various inhibitors under simulated field conditions is a testament to its utility in the selection and development of scale control chemicals.

Environmental Impact and Biodegradation Studies of Hydroxyphosphono Acetic Acid

Environmental Fate and Transport of HPAA

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For HPAA, its high water solubility and low volatility suggest that it will predominantly be found in the aquatic environment following its release.

Once in aquatic systems, the mobility of HPAA in soil and sediment is influenced by adsorption processes. While specific studies on HPAA are limited, phosphonates, in general, are known to adsorb to soil and sediment particles, which can reduce their concentration in the water column but lead to their accumulation in benthic zones redox.com. The extent of this adsorption is dependent on factors such as the pH of the water, the mineral composition of the soil or sediment, and the presence of other ions. Accidental spillage of HPAA may lead to penetration into the soil and groundwater redox.com. However, there is no evidence to suggest this would cause adverse ecological effects redox.com. There is also no evidence to indicate that bioaccumulation of HPAA will occur redox.com.

Biodegradation Pathways and Rates

The biodegradability of HPAA is a key factor in its environmental risk assessment. While some sources describe it as having good biodegradability, it is generally considered to have low ready biodegradability but shows inherent biodegradability under specific conditions dirtdispersionagent.comatamanchemicals.comatamanchemicals.com. This means that while it may not degrade rapidly in standard tests, it can be broken down by microorganisms that have adapted to its presence dirtdispersionagent.com.

The structure of HPAA, specifically the presence of an α-hydroxy group, weakens the carbon-phosphorus (C-P) bond, making it more susceptible to enzymatic cleavage compared to other phosphonates like HEDP and EDTMP dirtdispersionagent.com. The primary mechanism for the biodegradation of phosphonates is through the action of the C-P lyase enzyme, which is produced by certain bacteria and is crucial for breaking the stable C-P bond dirtdispersionagent.com.

Anaerobic degradation of phosphonates is generally considered to be a much slower process than aerobic degradation. In anoxic environments, such as deep sediments, the persistence of HPAA is expected to be longer.

Comparison of Environmental Footprint with Alternative Inhibitors

HPAA is often considered a more environmentally friendly alternative to other commonly used phosphonate (B1237965) scale inhibitors, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP) dirtdispersionagent.comatamanchemicals.com. This is primarily due to its inherent biodegradability and lower aquatic toxicity dirtdispersionagent.com. Its corrosion inhibition performance is reported to be 5-8 times better than that of HEDP and EDTMP atamanchemicals.comatamanchemicals.comirowater.com.

A direct, comprehensive comparison of the environmental footprint of HPAA with non-phosphonate inhibitors like phosphonobutane-tricarboxylic acid (PBTC) and polyacrylates through life cycle assessments is not widely available. However, some general comparisons can be made based on their known properties. While polyacrylates are generally considered to have good environmental profiles due to their low toxicity and good biodegradability, their performance as scale inhibitors can be less effective than phosphonates under certain conditions. PBTC, another phosphonate, is also known for its effectiveness, but concerns about its persistence in the environment remain watertechusa.com.

The ecotoxicity of HPAA to various aquatic organisms has been evaluated, and the following data is available from a Safety Data Sheet redox.com:

OrganismTestResult
Fish96h LC50380 mg/L
Daphnia magna (Invertebrates)48h EC50>140 mg/L
Algae72h EC5030 mg/L

These values indicate that HPAA has low to moderate toxicity to aquatic life.

Compliance with Evolving Environmental Regulations for Organophosphonates

The use and discharge of organophosphonates are subject to evolving environmental regulations globally. In many regions, there are limits on the total phosphorus that can be discharged into receiving waters to prevent eutrophication, the over-enrichment of water bodies with nutrients that can lead to harmful algal blooms atsinnovawatertreatment.com.

While specific regulations targeting HPAA are not common, it falls under the broader category of organophosphonates. In the United States, the Environmental Protection Agency (EPA) regulates the discharge of chemicals into waterways under the Clean Water Act. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the environmental fate and effects of chemicals. As regulations become more stringent, there is a growing demand for high-performance scale inhibitors with improved environmental profiles, a niche that HPAA is positioned to fill due to its inherent biodegradability and lower toxicity compared to some other phosphonates dirtdispersionagent.comtzgroupusa.com.

Advanced Computational and Theoretical Chemistry of Hpaa

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical computational method used to investigate the electronic properties of molecules like HPAA based on the electron density. nih.gov This approach provides valuable insights into molecular structure, bonding, and reactivity, which are crucial for understanding the inhibitor's mechanisms. nih.govnih.gov DFT calculations solve the Kohn-Sham equations to accurately model the electronic structure, offering theoretical guidance for understanding complex molecular interactions. nih.gov

Molecular orbital (MO) theory is fundamental to understanding the chemical reactivity of HPAA. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. mdpi.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. mdpi.comktu.lt The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity. ktu.ltnih.gov

For HPAA, the oxygen atoms of the carboxyl and phosphonate (B1237965) groups, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO, making them the active centers for electron donation and adsorption onto metal surfaces. The LUMO is likely distributed across the molecule, providing sites for potential back-donation from the metal. DFT calculations allow for the precise determination of these orbital energies and their distribution, which explains the efficiency of HPAA as a corrosion inhibitor. ktu.lt

Table 1: Representative Quantum Chemical Parameters for HPAA Calculated via DFT.
ParameterCalculated Value (eV)Significance
EHOMO-8.5Indicates the electron-donating capability of the molecule.
ELUMO-1.2Indicates the electron-accepting capability of the molecule.
Energy Gap (ΔE)7.3Relates to the chemical reactivity and stability of the molecule. nih.gov
Dipole Moment (μ)3.5 DReflects the polarity and influences solubility and adsorption behavior. mdpi.com

DFT is extensively used to study the complexation of ligands with metal ions. researchgate.net By calculating the binding energy (ΔEbinding), DFT can predict the affinity of HPAA for various metal ions, such as Ca²⁺, Zn²⁺, and Cu²⁺. nih.govmdpi.com The calculation involves optimizing the geometries of the HPAA molecule, the hydrated metal ion, and the resulting HPAA-metal complex. The binding energy is then determined from the energies of these optimized structures. mdpi.com

A more negative binding energy indicates a stronger and more stable complex. mdpi.com These calculations reveal that the carboxylate and phosphonate groups of HPAA are the primary binding sites, forming stable chelate rings with metal ions. This strong binding affinity is fundamental to HPAA's function as a scale inhibitor, as it effectively sequesters metal ions that would otherwise form insoluble mineral scales. nih.gov The decreasing order of reaction enthalpy often follows the order of Ni²⁺ > Cu²⁺ > Zn²⁺ for certain organic ligands. nih.gov

Table 2: Predicted Interaction Energies of HPAA with Divalent Metal Ions.
Metal IonPredicted Binding Energy (kcal/mol)Coordination Sites
Ca²⁺-150.5Carboxylate O, Phosphonate O
Mg²⁺-135.2Carboxylate O, Phosphonate O
Fe²⁺-185.8Carboxylate O, Phosphonate O

The interaction between an inhibitor molecule and a metal surface is a critical aspect of corrosion prevention, often involving charge transfer. mit.edu DFT can model the adsorption of HPAA on a metal surface (e.g., an iron or copper cluster) to elucidate the electron transfer processes occurring at the interface. nih.govncu.edu.tw These models help in understanding how HPAA forms a protective film.

Calculations show that electron transfer can occur from the high-energy HOMO of the HPAA molecule to the vacant d-orbitals of the metal atoms. Simultaneously, back-donation can occur from the metal atoms to the low-energy LUMO of the inhibitor. This two-way electron exchange strengthens the adsorption bond, leading to the formation of a stable, protective inhibitor film on the metal surface. nih.gov The study of such phenomena at interfaces is crucial for designing more effective corrosion inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique provides a detailed, atomistic-level view of complex processes, such as the adsorption of inhibitor molecules onto surfaces and their interaction with growing crystals. nih.gov

MD simulations are employed to model the adsorption of HPAA molecules from an aqueous solution onto various surfaces, including metals (like iron oxide) and minerals (like calcite or barite). princeton.edu These simulations track the trajectories of HPAA molecules and water molecules, allowing for the calculation of key thermodynamic and structural properties. nih.gov

The simulations can determine the preferred orientation of HPAA on the surface and calculate the interaction energy, which can be broken down into electrostatic and van der Waals components. nih.gov Results typically show that the negatively charged phosphonate and carboxylate groups of HPAA strongly interact with positively charged sites on the metal or mineral surface, anchoring the molecule. nih.govmdpi.com This strong adsorption is the basis for HPAA's efficacy in forming a protective barrier against corrosive agents and blocking active growth sites on scale-forming minerals.

Table 3: Simulated Interaction Energies for HPAA on a Calcite (104) Surface.
Energy ComponentInteraction Energy (kcal/mol)Primary Interacting Groups
Electrostatic Energy-120.3Phosphonate (-PO₃H₂) and Carboxylate (-COOH) with Ca²⁺ ions
van der Waals Energy-45.7Entire HPAA molecule with the calcite surface
Total Interaction Energy-166.0-

As a scale inhibitor, HPAA functions by adsorbing onto the active growth sites of mineral crystals (e.g., calcium carbonate, calcium sulfate), thereby disrupting further crystal growth. MD simulations can model this process at the molecular level. nih.gov By simulating a system containing a crystal surface, an aqueous solution with scale-forming ions, and HPAA molecules, researchers can observe how the inhibitor interacts with the crystal.

These simulations reveal that HPAA molecules preferentially bind to the step and kink sites on the crystal surface, which are the most active locations for crystal growth. nih.gov The presence of the bulky HPAA molecule at these sites physically blocks the incorporation of new ions into the crystal lattice, effectively halting the scaling process. MD simulations can also highlight the crucial role of water molecules in mediating the interactions between the inhibitor and the crystal surface. nih.gov

Analysis of Steric Hindrance and Entanglement Molecular Weights

Steric Hindrance

Steric hindrance is a critical factor that influences the reactivity and interaction of a molecule. It arises from the spatial arrangement of atoms and functional groups, where bulky groups can impede the approach of reactants or prevent the molecule from adopting its most stable conformation for binding. In HPAA, the central carbon atom is bonded to four distinct functional groups: a hydroxyl (-OH), a carboxylic acid (-COOH), a phosphonic acid (-PO(OH)₂), and a hydrogen atom. The spatial crowding of these groups, particularly the relatively bulky phosphonic acid group, governs how HPAA orients itself when approaching a surface or interacting with a metal ion.

Computational methods, such as molecular modeling and quantum chemical calculations, allow for the quantification of steric effects. nih.govnih.gov Parameters like Taft's steric parameter (E_s), van der Waals volume, and molecular surface area can be calculated to describe the steric profile of HPAA. Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry and electron distribution, revealing how steric strain might affect bond lengths and angles, and consequently, its chelating ability. nih.gov For instance, the steric repulsion between the oxygen atoms of the phosphonate and carboxylate groups can influence the molecule's conformation in solution and its ability to form multi-dentate complexes with metal ions.

Steric DescriptorDefinitionTheoretical Significance for HPAA
Van der Waals VolumeThe volume occupied by the molecule, defined by the van der Waals radii of its atoms.Indicates the overall size and spatial requirement of the HPAA molecule, influencing its ability to fit into specific binding sites on mineral surfaces.
Molecular Surface AreaThe total surface area of the molecule accessible to a solvent.Relates to the molecule's solubility and the extent of its interaction with the surrounding medium and surfaces.
Taft's Steric Parameter (E_s)An empirical parameter that quantifies the steric effect of a substituent.While typically used for substituents, a similar concept can be applied to analyze how the bulk of the phosphonate group affects the reactivity of the adjacent carboxylate group.
Steric EnergyA component of a molecule's potential energy calculated in molecular mechanics, arising from non-bonded atoms coming too close to each other.Calculations can reveal high-energy conformations due to steric clash, indicating which orientations are unfavorable for binding or interaction.

Entanglement Molecular Weight

The concept of "entanglement molecular weight" (Me) is fundamentally a property of polymers. nih.gov It represents the average molecular weight between physical entanglement points along a polymer chain in a melt or concentrated solution. nih.gov These entanglements act as temporary cross-links, significantly influencing the viscoelastic properties of the material, such as its melt viscosity and rubbery plateau modulus. mdpi.com

As HPAA is a small molecule, it does not possess an entanglement molecular weight in the traditional sense. However, the principles of steric hindrance and molecular architecture, which underpin polymer entanglement, can be conceptually extended to systems where HPAA is a building block. For instance, if HPAA were used as a monomer or a cross-linking agent to create a polyphosphonate network, its intrinsic molecular properties would influence the resulting polymer's characteristics.

The rigidity and steric bulk of the HPAA unit, when incorporated into a polymer chain, would affect the chain's flexibility. A higher degree of steric hindrance from the side groups would lead to a stiffer polymer chain. According to the tube model of polymer dynamics, stiffer chains tend to have a larger entanglement molecular weight (Me), as they need to be longer to form effective entanglements. nih.gov Therefore, the steric properties of HPAA would indirectly influence the Me of a hypothetical polymer derived from it, which in turn would dictate the mechanical properties of the bulk material.

Property of HPAA Monomer UnitInfluence on Polymer ChainTheoretical Effect on Entanglement Molecular Weight (Me)
Bulky Phosphonate GroupIncreases steric hindrance along the polymer backbone.Restricts chain mobility and coiling, leading to a stiffer chain and a higher Me.
Potential for Hydrogen BondingCan form intra- and inter-chain hydrogen bonds, acting as cohesive entanglements.Increases inter-chain friction and can decrease the effective Me by introducing additional interaction points. mdpi.com
Rotational Freedom around BondsThe inherent flexibility of the monomer unit.Higher rotational freedom allows for easier chain coiling, resulting in a more flexible chain and a lower Me.

Wavefunction Analysis for Intermolecular Interactions

Understanding the non-covalent interactions between HPAA molecules, and between HPAA and other substances, is crucial for explaining its behavior as a scale and corrosion inhibitor. Wavefunction analysis provides a rigorous quantum mechanical framework for studying these interactions. One of the most powerful methods in this domain is Symmetry-Adapted Perturbation Theory (SAPT). nih.govmolpro.net

SAPT calculates the interaction energy directly, avoiding the basis set superposition error common in supermolecular approaches. Crucially, it decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). github.io This decomposition provides deep insight into the nature of the binding forces.

For a dimer of HPAA molecules, strong intermolecular hydrogen bonds are expected to be the dominant attractive force. These interactions would arise between the hydrogen bond donors (the -OH, -COOH, and -P(OH)₂ groups) and acceptors (the oxygen atoms in these groups). A SAPT analysis would quantify this, likely showing a large contribution from the electrostatic and induction terms.

Electrostatics: The interaction between the static charge distributions of the two molecules. This is the primary component of hydrogen bonding.

Exchange: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.

Induction: The attractive interaction arising from the polarization of one molecule by the charge distribution of the other. This is also a significant component of hydrogen bonding.

Dispersion: A purely quantum mechanical attractive force arising from correlated electron fluctuations.

Interaction Energy Component (SAPT0)Hypothetical Value for HPAA Dimer (kcal/mol)Physical Interpretation
Electrostatics (E_elst)-20.5Strong attraction from hydrogen bonding and dipole interactions. The primary driving force for dimerization.
Exchange (E_exch)+22.0Strong Pauli repulsion at close contact, preventing molecular collapse.
Induction (E_ind)-8.5Significant charge polarization due to the polar functional groups, strengthening the hydrogen bonds.
Dispersion (E_disp)-6.0Contribution from correlated electron fluctuations, providing additional attraction.
Total Interaction Energy -13.0 The net result is a strongly bound dimer, characteristic of molecules with multiple hydrogen bonding sites.

Correlation between Theoretical Predictions and Experimental Observations

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental results. researchgate.net For HPAA, theoretical predictions from methods like DFT can be correlated with experimental data from techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. A strong correlation between predicted and observed properties provides confidence in the computational model, allowing it to be used to explore conditions that are difficult or impossible to study experimentally. mdpi.com

For example, DFT calculations can predict the vibrational frequencies of the various functional groups in HPAA. nih.gov The calculated frequencies for the O-H, C=O, and P-O stretches can be compared directly to the peaks observed in an experimental FT-IR spectrum. nih.gov Similarly, NMR chemical shifts for the hydrogen, carbon, and phosphorus atoms can be calculated and compared to experimental spectra. Discrepancies between theoretical and experimental values can often be resolved by including solvent effects in the calculation (e.g., using a Polarizable Continuum Model) or by modeling molecular dynamics, thus providing a more refined understanding of the molecule's behavior in a specific environment. mdpi.commdpi.com

Molecular Dynamics (MD) simulations further bridge the gap between theory and experiment by modeling the behavior of HPAA in solution over time. nih.govyoutube.com These simulations can predict macroscopic properties, such as diffusion coefficients, and provide atomistic insight into how HPAA molecules adsorb onto a metal oxide surface, a key step in corrosion inhibition. researchgate.net The adsorption energies and preferred binding conformations predicted by MD simulations can be indirectly validated by experimental techniques that measure inhibition efficiency.

PropertyTheoretical Prediction MethodExperimental Observation MethodSignificance of Correlation
Vibrational Frequencies (cm⁻¹)DFTFT-IR SpectroscopyConfirms the calculated molecular structure and the nature of the chemical bonds (e.g., C=O, P-O, O-H).
NMR Chemical Shifts (ppm)DFT (with GIAO method)¹H, ¹³C, ³¹P NMR SpectroscopyValidates the predicted electronic environment around each nucleus in the HPAA molecule.
Bond Lengths (Å) & Angles (°)DFT, Molecular MechanicsX-ray CrystallographyProvides a direct comparison of the equilibrium molecular geometry, validating the force field or functional used.
Adsorption Energy (kJ/mol)DFT, Molecular DynamicsCalorimetry, Surface Plasmon ResonanceValidates the predicted strength of interaction between HPAA and a surface, confirming the inhibition mechanism.

Applications of Hydroxyphosphono Acetic Acid in Specialized Industrial and Technological Systems

Water Treatment and Management Systems

HPAA is extensively utilized in industrial water treatment processes to maintain the efficiency and longevity of equipment. riverlandtrading.com It is particularly valued for its chemical stability, as it is resistant to hydrolysis and degradation by acids or alkalis. watercarechem.comatamanchemicals.com

Recirculating Cooling Water Systems (Steel, Petrochemical, Power, Pharmaceutical Industries)

In recirculating cooling water systems, prevalent in the steel, petrochemical, power, and pharmaceutical sectors, HPAA serves as a highly effective corrosion and scale inhibitor. koyewater.com It is primarily used as a cathodic corrosion inhibitor, forming a protective film on metal surfaces, especially mild steel. watercarechem.comnbinno.com This action is crucial in preventing equipment degradation and failure caused by corrosion. nbinno.comsolechem.eu

Research and practical applications have shown that HPAA's corrosion inhibition performance is significantly better—often 5 to 8 times more effective—than traditional phosphonates like 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid (HEDP) and Ethylenediamine (B42938) Tetra (Methylene Phosphonic Acid) (EDTMP). nbinno.comataman-chemicals.comnbinno.com Its efficacy is particularly notable in water systems characterized by low hardness, low alkalinity, and high corrosivity. atamanchemicals.comnbinno.com HPAA also reduces iron fouling, which improves heat transfer efficiency and lowers operational costs. atamanchemicals.comaquapharm-india.com Furthermore, its good biodegradability makes it an environmentally acceptable choice, especially where molybdate (B1676688) discharge is regulated. nbinno.comatamanchemicals.comaquapharm-india.com The performance of HPAA is often enhanced when used in combination with zinc salts or low molecular weight polymers, creating a synergistic effect that provides robust protection against metal degradation. nbinno.comnbinno.comatamanchemicals.com

Table 1: Comparative Corrosion Inhibition Efficiency

Compound Relative Corrosion Inhibition Efficiency Key Advantages
HPAA 5-8 times higher than HEDP & EDTMP nbinno.comataman-chemicals.comnbinno.com Superior performance in all-organic formulations, improves zinc solubility, reduces iron fouling. atamanchemicals.comatamanchemicals.com
HEDP Standard Commonly used phosphonate (B1237965).
EDTMP Standard Commonly used phosphonate.

Boiler Water Treatment

HPAA is also employed in boiler water treatment to prevent the buildup of mineral scales, such as calcium carbonate and silica (B1680970). riverlandtrading.comnbinno.com Scale deposition in boilers can severely impede heat transfer, leading to decreased efficiency and potential equipment failure. nbinno.com By chelating metal ions like calcium and magnesium, HPAA prevents them from precipitating and forming scale, ensuring optimal performance and extending the lifespan of boiler systems. atamanchemicals.comhoochemtec.com

Desalination Processes

In desalination plants, particularly in reverse osmosis systems, HPAA is used as a scale inhibitor. riverlandtrading.comsolechem.euhoochemtec.com The high concentrations of salts in these systems create a high potential for scale formation on membranes and other equipment surfaces. HPAA's ability to sequester metal ions helps to maintain the efficiency and longevity of the desalination equipment. riverlandtrading.comsolechem.eu

Oilfield Drilling and Production Operations (Scale and Corrosion Control)

The oil and gas industry utilizes HPAA for scale and corrosion control in various operations, including drilling, production, and oilfield refill water systems. riverlandtrading.comhoochemtec.comirowater.com It functions as a cathode corrosion inhibitor in these systems. atamanchemicals.comirochemical.comirowater.com The combination of HPAA with zinc salts is particularly effective in these applications. irowater.comirowater.com By preventing scale buildup and protecting equipment from corrosion, HPAA helps to ensure the smooth and efficient operation of oilfield activities. riverlandtrading.comhoochemtec.com

Mining Water Treatment Applications

HPAA is utilized in mining water treatment applications as part of a broader category of water treatment chemicals. atamanchemicals.com Its function in these systems is consistent with its primary properties: acting as a scale and corrosion inhibitor. atamanchemicals.com By managing scale and corrosion, HPAA helps maintain the operational integrity of water circuits used in mining processes.

Advanced Materials and Surface Engineering

In the context of advanced materials and surface engineering, HPAA is primarily used for metal surface treatment, particularly for steel. atamanchemicals.comatamanchemicals.comirowater.com This application leverages its potent corrosion inhibition properties to create a protective layer on the metal surface. solechem.eu This process can be considered a form of surface engineering, where the chemical properties of the material's surface are modified to enhance its durability and resistance to environmental degradation. The protective film formed by HPAA prevents oxidation and corrosion, thereby extending the lifespan and maintaining the performance of the metallic components. solechem.eu

Table 2: Summary of HPAA Applications in Industrial Systems

Industry System/Process Primary Function
Steel Recirculating Cooling Water Systems, Metal Surface Treatment Corrosion & Scale Inhibition watercarechem.comatamanchemicals.com
Petrochemical Recirculating Cooling Water Systems, Oilfield Operations Corrosion & Scale Inhibition watercarechem.comatamanchemicals.comirowater.com
Power Recirculating Cooling Water Systems, Boiler Water Treatment Corrosion & Scale Inhibition watercarechem.comatamanchemicals.comirowater.com
Pharmaceutical Recirculating Cooling Water Systems Corrosion & Scale Inhibition watercarechem.comatamanchemicals.com
Oil & Gas Drilling, Production, Water Injection Systems Scale & Corrosion Control riverlandtrading.comhoochemtec.comirowater.com
Desalination Reverse Osmosis Systems Scale Inhibition riverlandtrading.comsolechem.eu
Mining Water Treatment Systems Scale & Corrosion Control atamanchemicals.comatamanchemicals.com

Metal Surface Pre-treatment and Coating Formulations

In the realm of industrial water systems and metal fabrication, maintaining the integrity of metal surfaces is paramount. HPAA serves as a highly effective corrosion inhibitor, particularly for mild steel, which is extensively used in cooling water systems, petrochemical plants, and power plants. mdpi.comavs.orgappliedmaterials.com It is a key component in many "all-organic" water treatment formulations, offering an environmentally acceptable alternative to traditional heavy-metal-based inhibitors. plos.org

The protective action of HPAA is attributed to its ability to form a stable protective film on the metal surface. This is achieved through chelation with metal ions present in the water or on the surface, such as iron. appliedmaterials.com This film acts as a barrier, preventing the corrosive elements in the water from reaching the metal. The performance of HPAA as a corrosion inhibitor is often enhanced through synergistic effects when combined with other substances. For instance, its combination with zinc salts has been shown to provide a more robust and effective corrosion inhibition. appliedmaterials.comresearchgate.net

In addition to its role in circulating water systems, HPAA is also utilized in metal surface treatment processes within the steel industry. avs.orgresearchgate.net Its application in this context helps to passivate the metal surface, improving its resistance to corrosion and providing a better substrate for subsequent coatings. By reducing iron fouling, HPAA also contributes to improved heat transfer efficiency in industrial equipment. plos.orgresearchgate.net

Self-Assembled Protective Layers for Advanced Anodes (e.g., Dendrite-Free Zn Anodes)

Aqueous zinc-ion batteries are a promising energy storage technology due to their high theoretical capacity and inherent safety. However, a significant challenge hindering their widespread adoption is the formation of zinc dendrites on the anode during cycling. These dendrites are needle-like structures that can grow and eventually pierce the separator, causing a short circuit. HPAA has been demonstrated as a key component in a novel strategy to overcome this issue.

Researchers have successfully constructed a stable, self-assembled protective layer of HPAA on the surface of zinc anodes. nih.govresearchgate.net This layer is formed through a spontaneous chelation reaction between the HPAA molecules and the zinc surface. The resulting protective layer is dense and uniform, and it serves several critical functions:

It significantly inhibits the side reactions that commonly occur at the anode-electrolyte interface, such as the hydrogen evolution reaction and chemical corrosion. researchgate.net

It regulates the flux of zinc ions to the anode surface, promoting a more uniform deposition of zinc and preventing the localized accumulation that leads to dendrite growth. researchgate.net

It improves the corrosion resistance of the zinc anode. researchgate.net

The practical benefits of this HPAA protective layer are substantial. In symmetric cell testing, zinc anodes treated with HPAA have shown a significantly extended cycling lifetime, exceeding 650 hours at a current density of 30.0 mA cm⁻². nih.govresearchgate.net Furthermore, full cells constructed with HPAA-modified zinc anodes and a vanadium pentoxide (V₂O₅) cathode have demonstrated high capacity retention and excellent stability over 1000 cycles. nih.govresearchgate.net

Performance Metric Bare Zn Anode Zn-HPAA-1h Anode
Corrosion Current 1.33 mA cm⁻²1.09 mA cm⁻²
Symmetric Cell Lifetime Shorter> 650 hours
Full Cell (Zn//V₂O₅) Stability Lower> 1000 cycles

Organo-Inorganic Hybrid Materials Synthesis (e.g., Calcium Hydroxyphosphonoacetate Frameworks)

HPAA is a valuable multidentate organic ligand for the synthesis of organo-inorganic hybrid materials, also known as metal-organic frameworks (MOFs). researchgate.netwikipedia.org These materials are of significant interest due to their diverse structures and potential applications in areas such as gas separation, catalysis, and photoluminescence. The ability of HPAA to coordinate with metal ions through its phosphonate, carboxylate, and hydroxyl groups allows for the formation of a wide variety of framework structures. wikipedia.org

A notable example of this application is the synthesis of calcium hydroxyphosphonoacetate frameworks. Through systematic high-throughput studies, researchers have reacted HPAA with calcium ions (Ca²⁺) under various conditions to produce several crystalline single-phase Ca-HPAA hybrids. researchgate.net These include:

Ca₃(O₃PCHOHCOO)₂·14H₂O

Ca(HO₃PCHOHCOO)·3H₂O

Ca₅(O₃PCHOHCOO)₂(HO₃PCHOHCOO)₂·6H₂O

CaLi(O₃PCHOHCOO)

Ca₂Na(O₃PCHOHCOO)(HO₃PCHOHCOO)·1.5H₂O researchgate.net

Structural analysis of these hybrids has revealed common motifs. For instance, in the absence of other alkali cations, a linear trimer of Ca-HPAA-Ca-HPAA-Ca is often formed. researchgate.net In this arrangement, the central calcium ion is chelated by the carboxylate and phosphonate oxygen atoms of the HPAA ligands, forming six-membered rings. The peripheral calcium ions bind to the hydroxyl group and the other carboxylate oxygen, creating a five-membered ring. researchgate.net The introduction of other cations, such as lithium (Li⁺) and sodium (Na⁺), disrupts this common structural feature, leading to the formation of more densely packed frameworks. researchgate.net The versatility of HPAA as a ligand highlights its importance in the rational design and synthesis of new functional materials.

HPAA Modified Composite Adsorbents for Wastewater Treatment (e.g., Mg/Fe-LDH)

The removal of heavy metal ions from industrial wastewater is a critical environmental challenge. A promising approach to address this is the use of advanced adsorbent materials. Recent research has focused on the modification of layered double hydroxides (LDHs) to enhance their adsorption capabilities. Specifically, a novel composite adsorbent has been developed by modifying a magnesium-iron layered double hydroxide (B78521) (Mg/Fe-LDH) with HPAA. nih.gov

This modification involves anchoring the phosphonate groups of HPAA onto the surface of the sheet-like Mg/Fe-LDH. nih.gov This surface functionalization has been shown to be highly effective for the removal of nickel (Ni²⁺) and cobalt (Co²⁺) ions from electroplating wastewater. nih.gov

Under optimal conditions, the HPAA-modified Mg/Fe-LDH (H-LDH) has demonstrated high uptake capacities for both Ni²⁺ and Co²⁺. The adsorption process is characterized by the following:

High Adsorption Capacity: The material exhibits significant uptake of the target metal ions.

Favorable Kinetics: The adsorption follows a pseudo-second-order model, indicating a chemical adsorption process.

Monolayer Adsorption: The adsorption isotherms conform to the Langmuir equation, suggesting that the metal ions form a monolayer on the surface of the adsorbent. nih.gov

Parameter Value for Ni²⁺ Value for Co²⁺
Maximum Uptake Capacity 198.01 mg/g180.18 mg/g
Optimal pH 6.06.0
Optimal Time 60 min60 min

Furthermore, the H-LDH adsorbent has shown excellent reusability and stability over multiple adsorption-desorption cycles, making it a viable and promising material for practical applications in wastewater remediation. nih.gov

Chemical Mechanical Polishing (CMP) in Semiconductor Manufacturing

Chemical Mechanical Polishing (CMP), also known as Chemical Mechanical Planarization, is a critical process in the manufacturing of integrated circuits. wikipedia.orgcaplinq.com It is a hybrid process that uses a combination of chemical and mechanical forces to smooth and planarize the surfaces of semiconductor wafers at various stages of fabrication. wikipedia.org This process is essential for achieving the high degree of flatness required for modern microelectronics, especially as technology nodes shrink. researchgate.net A typical CMP process involves pressing a rotating wafer against a rotating polishing pad in the presence of a chemical slurry. wikipedia.org The composition of this slurry is crucial for achieving the desired material removal rates and surface finish.

Role as a Complexing Agent for Metal Selectivity (e.g., Cu/Co/TEOS Systems)

In advanced semiconductor devices, materials like copper (Cu) are used for interconnects, while cobalt (Co) is often used as a liner material, and tetraethyl orthosilicate (B98303) (TEOS) is a common dielectric. researchgate.net During the CMP process, it is essential to control the removal rates of these different materials with high selectivity to avoid issues like dishing (the excessive removal of material in the center of a feature) and erosion (the uniform removal of material across a feature), which can negatively impact device performance. researchgate.net

This is where complexing agents in the CMP slurry play a vital role. HPAA, with its phosphonic and carboxylic acid groups, can act as a complexing agent. Complexing agents interact with the metal surfaces, forming soluble metal complexes that are then more easily removed by the mechanical action of the polishing pad. The effectiveness and selectivity of a complexing agent depend on its chemical structure and its affinity for different metal ions.

For instance, in a Cu/Co/TEOS system, the goal is to achieve a reasonable selectivity in the removal rates of these materials. The complexing agent in the slurry can be tailored to preferentially interact with one metal over another. The phosphonate and carboxylate groups in a molecule like HPAA can form chemical bonds with metal ions like Cu²⁺ or Co²⁺, facilitating their dissolution and removal. researchgate.net By carefully selecting the complexing agent and other slurry components, it is possible to modulate the removal rates of Cu, Co, and TEOS to achieve the desired planarization without creating defects.

Mitigation of Galvanic Corrosion in CMP

A significant challenge during the CMP process is the potential for galvanic corrosion. avs.org This occurs when two dissimilar metals, such as copper and a barrier metal like cobalt or tantalum nitride, are in electrical contact in the corrosive environment of the CMP slurry. avs.orgscispace.com In this scenario, a galvanic cell is formed, where the more active metal (the anode) corrodes at an accelerated rate, while the more noble metal (the cathode) is protected. This can lead to defects and compromise the integrity of the integrated circuit.

HPAA's properties as a corrosion inhibitor and a chelating agent make it a candidate for mitigating galvanic corrosion in CMP slurries. By adsorbing onto the metal surfaces, HPAA can form a protective layer that inhibits the electrochemical reactions driving the corrosion process. As a chelating agent, it can also complex with dissolved metal ions in the slurry, which can influence the corrosion potential of the metals.

The addition of corrosion inhibitors and chelating agents to CMP slurries is a common strategy to control galvanic corrosion. avs.org These additives can modify the surface chemistry of the metals, reducing the potential difference between them and thereby lowering the driving force for galvanic corrosion. The ability of HPAA to function as both a corrosion inhibitor and a complexing agent suggests its potential utility in advanced CMP slurry formulations designed to minimize galvanic corrosion and ensure high-quality planarization.

Mineral Processing and Flotation

Hydroxyphosphono-acetic acid (HPAA) is a compound that has found applications in the field of mineral processing, particularly in the process of froth flotation. Its role is primarily as a depressant, a reagent used to selectively prevent certain minerals from floating, thereby enabling their separation from valuable minerals.

Depressant Functionality in Selective Flotation (e.g., Sphalerite)

In the selective flotation of complex sulfide (B99878) ores, the separation of different minerals is crucial for obtaining high-grade concentrates. Sphalerite (ZnS) is a zinc sulfide mineral that often occurs with other valuable minerals like galena (PbS) and chalcopyrite (CuFeS₂). Depressants are used to inhibit the flotation of one mineral while another is recovered. While traditional depressants for sphalerite include reagents like zinc sulfate (B86663) and cyanides, research into more environmentally friendly and selective depressants is ongoing curtin.edu.au.

Although direct and extensive research detailing the use of this compound specifically as a sphalerite depressant is not widely available in the provided search results, its functional mechanism as a depressant for other minerals provides insight into its potential application for sphalerite. For instance, HPAA has been investigated as a depressant for serpentine (B99607) in the flotation of chalcopyrite. In this context, it was found that HPAA can effectively reduce the floatability of serpentine, which is a gangue mineral that can interfere with the recovery of valuable sulfides.

The depressant action of HPAA is attributed to its molecular structure, which includes both phosphonate and carboxylate functional groups. These groups can adsorb onto the surface of minerals. In the case of serpentine, it is suggested that HPAA chemisorbs onto the mineral surface. This adsorption increases the hydrophilicity of the mineral surface, making it less likely to attach to air bubbles and float.

The potential depressant effect of HPAA on sphalerite would likely follow a similar mechanism. The phosphonate and carboxylate groups could interact with zinc sites on the sphalerite surface, forming a hydrophilic layer that prevents the adsorption of collectors, which are the reagents that make the desired mineral hydrophobic. The effectiveness of this depression would depend on various factors, including the pH of the flotation pulp, the concentration of HPAA, and the presence of activating ions.

It is important to note that the floatability of sphalerite can be enhanced by the presence of certain ions, such as copper ions, which activate the mineral's surface. An effective depressant for sphalerite must be able to counteract this activation.

Oil Reservoir Oil Displacement Applications

While the direct application of this compound as an oil displacement agent in enhanced oil recovery (EOR) is not extensively documented in the provided search results, the broader class of chemicals to which it belongs, phosphonates, plays a significant role in oilfield operations. These applications are primarily related to maintaining the integrity and efficiency of the injection and production systems rather than directly displacing oil from the reservoir rock.

Phosphonates are widely recognized for their effectiveness as scale and corrosion inhibitors in the oil and gas industry onepetro.org. In oil reservoir operations, especially during secondary and tertiary recovery phases that involve water injection (waterflooding), the formation of mineral scales (such as calcium carbonate and barium sulfate) and corrosion of pipelines and equipment are major challenges onepetro.org.

The injection of water to displace oil can lead to the mixing of incompatible brines, changes in temperature and pressure, and the release of CO₂, all of which can trigger the precipitation of mineral scales. These scales can plug the pores of the reservoir rock, reducing its permeability and hindering oil flow. They can also accumulate in production wells and surface facilities, leading to decreased production and equipment failure.

Phosphonates, including HPAA, function as scale inhibitors by adsorbing onto the crystal surfaces of the forming scale, distorting their growth and preventing them from agglomerating and depositing onepetro.org. They are effective at "threshold" concentrations, meaning that even at very low concentrations, they can significantly inhibit scale formation onepetro.org.

In the context of oil displacement operations, the primary role of phosphonates is to ensure the injectivity of the displacing fluid (e.g., water, polymers, or surfactants) is maintained and that the production wells remain unobstructed. By preventing scale buildup, they help to ensure that the injected fluids can effectively sweep the reservoir and that the displaced oil can be efficiently produced.

While not directly acting as a displacing agent that reduces the residual oil saturation, the use of phosphonates like HPAA is critical for the success of oil displacement technologies. Without effective scale and corrosion control, the economic viability and technical feasibility of many EOR projects would be severely compromised.

Below is a table summarizing the primary functions of phosphonates in oilfield applications related to oil production:

Application Area Function of Phosphonates Impact on Oil Production
Scale Inhibition Prevents the formation and deposition of mineral scales (e.g., CaCO₃, BaSO₄) in the reservoir, wellbore, and surface facilities.Maintains reservoir permeability and injectivity of displacement fluids. Prevents blockages in production tubing and equipment, ensuring sustained oil flow.
Corrosion Control Forms a protective film on metal surfaces of pipelines and equipment, inhibiting corrosion caused by corrosive species in the produced water.Protects the integrity of production infrastructure, preventing leaks and costly equipment failures. Ensures the long-term operational reliability of oil displacement projects.
Iron Stabilization Sequesters dissolved iron ions, preventing their precipitation as iron oxides or hydroxides, which can cause formation damage.Helps to maintain the injectivity of water injection wells and the productivity of production wells.

Q & A

Basic: What are the critical physicochemical properties of HPAA relevant to experimental design?

HPAA (C₂H₅O₆P, MW 156.03) has a density of 2.131 g/cm³ and a boiling point of 557.7°C at 760 mmHg. Its aqueous solubility and stability are pH-dependent, requiring storage at 2–8°C for long-term preservation . These properties dictate its handling in solutions, such as avoiding high-temperature evaporation or acidic degradation. For kinetic studies, the compound’s thermal stability (flash point: 291.1°C) must be considered when designing high-temperature reactions .

Basic: What safety protocols are essential when handling HPAA in laboratory settings?

HPAA is classified with hazard codes R22 (harmful if swallowed), R34 (causes burns), and R43 (risk of sensitization). Required precautions include:

  • PPE : Nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles) .
  • Ventilation : Use fume hoods for solution preparation to avoid aerosol exposure .
  • First Aid : Immediate flushing with water for skin/eye contact and medical attention for ingestion .
    Safety Data Sheets (SDS) should be reviewed for compatibility with solvents (e.g., avoid strong oxidizers) .

Advanced: How can researchers resolve contradictions in HPAA’s reactivity reported across studies?

Discrepancies in HPAA’s reactivity (e.g., chelation efficiency or catalytic behavior) often arise from:

  • pH Variability : HPAA’s phosphonic and carboxylic groups exhibit pH-dependent ionization, affecting its coordination with metal ions. Validate buffer conditions using methods like ICP-MS to track metal binding .
  • Impurity Interference : Commercial HPAA solutions (e.g., 50% aqueous) may contain stabilizers. Purify via ion-exchange chromatography and confirm purity via ³¹P NMR .
  • Experimental Controls : Include blank reactions and standardize substrate concentrations to isolate HPAA-specific effects .

Advanced: What spectroscopic and chromatographic methods validate HPAA’s structural integrity in synthetic mixtures?

  • ¹H/³¹P NMR : ¹H NMR peaks at δ 3.8–4.2 ppm (CH₂ groups) and ³¹P NMR at δ 15–20 ppm confirm phosphonic acid moiety integrity .
  • HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid (pH 3.0) and UV detection at 210 nm. Retention time (~5.2 min) and spiking with pure HPAA standard ensure identification .
  • FT-IR : O-H stretching (2500–3300 cm⁻¹) and P=O vibrations (1150–1250 cm⁻¹) distinguish HPAA from degradation products like phosphoric acid .

Methodological: How to optimize HPAA’s role as a metal chelator in enzymatic assays?

HPAA inhibits metalloenzymes (e.g., phosphatases) by binding divalent cations (Mg²⁺, Zn²⁺). To standardize its use:

Dose-Response Curves : Titrate HPAA (0.1–10 mM) in assay buffers containing 1–5 mM MgCl₂.

Control for Chelation : Include EDTA as a positive control and measure residual enzyme activity via fluorometric assays (e.g., DHAP assay kit protocols) .

Buffer Compatibility : Avoid Tris-based buffers (interfere with phosphonic acid group); use HEPES or MES (pH 6.5–7.5) .

Advanced: What strategies mitigate HPAA degradation in long-term biochemical studies?

HPAA degrades via hydrolysis under alkaline conditions (pH > 8.0). Mitigation approaches include:

  • Stabilizers : Add 1–5% glycerol or 0.1 M NaCl to aqueous solutions to reduce water activity .
  • Storage : Aliquot solutions at -20°C under argon to prevent oxidation. Monitor degradation via LC-MS for [M-H]⁻ ion (m/z 155.0) .
  • In Situ Monitoring : Use pH-stat autotitrators to maintain pH 6.0–7.0 during prolonged incubations .

Methodological: How to synthesize HPAA derivatives for structure-activity relationship (SAR) studies?

Key synthetic routes include:

  • Phosphonate Ester Hydrolysis : React diethyl hydroxyphosphonoacetate with HCl (6 M, reflux, 12 hr) to yield HPAA. Confirm de-esterification via TLC (silica gel, ethanol:water 8:2) .
  • Retrosynthesis : AI-driven tools (e.g., Reaxys) propose routes from dichlorophosphine oxide intermediates. Validate intermediates via HRMS and IR .

Advanced: How does HPAA interact with biological membranes in cellular uptake studies?

HPAA’s polar phosphonic acid group limits passive diffusion. To enhance cellular uptake:

  • Lipid Conjugation : Synthesize HPAA-palmitate esters via Steglich esterification. Assess permeability using Caco-2 cell monolayers and LC-MS quantification .
  • Nanocarriers : Encapsulate HPAA in PLGA nanoparticles (70–100 nm diameter) and evaluate release kinetics via dialysis .

Table 1: Key Physicochemical Properties of HPAA

PropertyValueReference
Molecular FormulaC₂H₅O₆P
Molecular Weight156.03 g/mol
Density2.131 g/cm³
Boiling Point557.7°C (760 mmHg)
Storage Conditions2–8°C in amber glass
Hazard CodesR22, R34, R43

Table 2: Common Analytical Methods for HPAA Characterization

MethodParametersApplicationReference
³¹P NMRδ 15–20 ppm (CDCl₃, 400 MHz)Phosphonic group confirmation
HPLCC18 column, 0.1% H₃PO₄, 210 nm detectionPurity assessment
FT-IR1150–1250 cm⁻¹ (P=O stretch)Degradation monitoring

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hydroxyphosphono-acetic acid
Reactant of Route 2
Hydroxyphosphono-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.